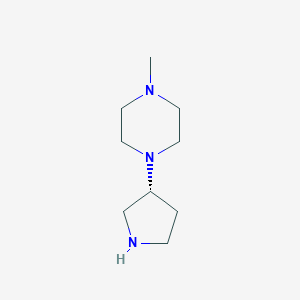

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

CAS No.: 771438-38-1

Cat. No.: VC8184172

Molecular Formula: C9H19N3

Molecular Weight: 169.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771438-38-1 |

|---|---|

| Molecular Formula | C9H19N3 |

| Molecular Weight | 169.27 g/mol |

| IUPAC Name | 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine |

| Standard InChI | InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1 |

| Standard InChI Key | SCNMGRFCMUWUNN-SECBINFHSA-N |

| Isomeric SMILES | CN1CCN(CC1)[C@@H]2CCNC2 |

| SMILES | CN1CCN(CC1)C2CCNC2 |

| Canonical SMILES | CN1CCN(CC1)C2CCNC2 |

Introduction

Chemical Identification and Structural Properties

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride (CAS: 917505-14-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₂₂Cl₃N₃ and a molecular weight of 278.65 g/mol . The (R)-enantiomer configuration at the pyrrolidine ring distinguishes it from its stereoisomer, influencing its binding affinity in biological systems. The trihydrochloride salt enhances solubility in aqueous media, a critical factor for pharmacokinetic applications.

Key Structural Features:

-

Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, attached at position 3 of the piperazine core.

-

Methyl Group: A -CH₃ group at position 1 of the piperazine, contributing to steric and electronic effects.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₂Cl₃N₃ | |

| Molecular Weight | 278.65 g/mol | |

| Purity | ≥96% | |

| Hazard Classification | GHS07 (Harmful) |

Synthesis and Manufacturing

The synthesis of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine involves multi-step organic reactions, as inferred from analogous methods in patent JP2020528399A . A generalized pathway includes:

-

Ring Formation: Condensation of 1-methylpiperazine with a pyrrolidine precursor under acidic conditions.

-

Chiral Resolution: Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride salt .

Critical reaction parameters include:

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethyl acetate .

-

Catalysts: Triethylamine for deprotonation and accelerating nucleophilic substitutions .

-

Temperature: Reactions typically proceed at 50–80°C to balance yield and enantiomeric excess .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | DMF, 70°C, 12h | 65–70% |

| Chiral Separation | Chiral HPLC, hexane/isopropanol | >98% ee |

| Salt Precipitation | HCl (conc.), 0°C | 85% |

Biological Activity and Pharmaceutical Applications

The compound’s piperazine moiety is structurally analogous to components of fluoroquinolone antibiotics (e.g., ciprofloxacin), which target DNA gyrase in bacteria . Patent JP2020528399A highlights piperazine derivatives as antibiotic resistance breakers, potentiating existing drugs against resistant strains like Streptococcus pneumoniae .

Mechanistic Insights:

-

Efflux Pump Inhibition: Piperazine derivatives may block bacterial efflux pumps, increasing intracellular drug concentrations .

-

Membrane Permeabilization: Enhanced permeability allows antibiotics to penetrate biofilms .

Table 3: Comparative Antibiotic Potentiation

| Antibiotic | MIC Reduction (Fold) | Target Pathogen |

|---|---|---|

| Ciprofloxacin | 8× | E. coli |

| Moxifloxacin | 4× | S. aureus |

Analytical Characterization

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is characterized using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirm ring connectivity and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric purity .

-

Infrared (IR) Spectroscopy: Peaks at 1650 cm⁻¹ (C-N stretch) and 2500 cm⁻¹ (N-H stretch) validate functional groups .

Future Directions

Further research should explore:

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance potency.

-

In Vivo Toxicology: Assessing long-term safety in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume